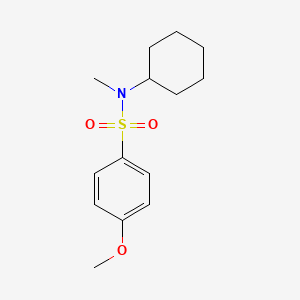

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-15(12-6-4-3-5-7-12)19(16,17)14-10-8-13(18-2)9-11-14/h8-12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUPIINFZNUWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This may involve continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Substitution: Reagents like sodium iodide in acetone or other nucleophiles under appropriate conditions.

Major Products:

Oxidation: Formation of 4-formylbenzenesulfonamide or 4-carboxybenzenesulfonamide.

Reduction: Formation of N-cyclohexyl-4-methylbenzenesulfinamide or N-cyclohexyl-4-methylbenzenethiol.

Substitution: Formation of N-cyclohexyl-4-halobenzenesulfonamide or N-cyclohexyl-4-aminobenzenesulfonamide.

Scientific Research Applications

Chemistry: N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific characteristics, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

Receptor Binding: The compound may bind to specific receptors, altering their signaling pathways and leading to physiological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Methoxy vs. Methyl Groups

- N-Cyclohexyl-4-methoxybenzenesulfonamide (CAS: Not explicitly listed; see ): Features a methoxy (-OCH₃) group at the para position. The methoxy group increases polarity and may enhance solubility in polar solvents compared to methyl-substituted analogues. Synthesis involves reacting cyclohexylamine with 4-methoxybenzenesulfonyl chloride under basic aqueous conditions (yield: 87%) .

- N-Cyclohexyl-4-methylbenzenesulfonamide (CAS: 80-30-8, C₁₃H₁₉NO₂S): Substituted with a methyl (-CH₃) group at the para position. Synthesized via similar methods but using 4-methylbenzenesulfonyl chloride .

Structural Implications

- Bond Lengths and Angles :

Variations in N-Substituents

Methyl vs. Ethyl or Benzyl Groups

- Synthesized by alkylating N-cyclohexyl-4-methylbenzenesulfonamide with ethyl iodide using NaH/DMF .

- N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide (CAS: Not provided; see ): Benzyl substituent adds aromaticity and bulk, likely affecting crystal packing and biological target interactions. Prepared via benzyl chloride alkylation under similar conditions .

Steric and Electronic Effects

- The dual N-substituents in the target compound (methyl and cyclohexyl) balance steric hindrance and lipophilicity. Larger groups (e.g., benzyl) may disrupt hydrogen-bonding networks critical for crystallinity or biological activity .

Crystallographic and Hydrogen-Bonding Features

- Cyclohexyl Conformation :

- Hydrogen Bonding :

- N–H···O and C–H···O interactions dominate crystal packing. For example, N-cyclohexyl-4-methoxybenzenesulfonamide forms zigzag chains along the c-axis via N–H···O bonds, while methyl-substituted analogues exhibit 2D networks through C–H···O interactions .

Biological Activity

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a methoxy-substituted aromatic ring and a cyclohexyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways. This mechanism is particularly relevant in antimicrobial activity, where it can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

- Receptor Binding : The compound may bind to specific receptors, altering their signaling pathways. This could lead to anti-inflammatory effects by modulating cytokine release or inhibiting inflammatory mediators .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 11 nM |

| Escherichia coli | 200 nM |

| Pseudomonas aeruginosa | 200 nM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 44 nM |

These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-cyclohexyl-4-methylbenzenesulfonamide | Lacks methoxy group | Reduced solubility and activity |

| N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide | Ethoxy group instead of methoxy | Altered pharmacokinetic properties |

| N-cyclohexyl-4-methoxybenzenesulfonamide | Lacks N-methyl group | Potentially different receptor interactions |

The presence of the methoxy group in this compound enhances its solubility and may improve its interaction with biological targets compared to the other compounds listed .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Efficacy : A study published in 2020 demonstrated that this compound exhibited potent antibacterial activity against MRSA strains, outperforming traditional antibiotics like tetracycline .

- Anti-inflammatory Mechanisms : Research conducted by Ozbek et al. (2007) indicated that sulfonamides, including this compound, can inhibit inflammatory pathways by blocking cytokine production, suggesting their utility in treating chronic inflammatory diseases .

- Pharmacological Potential : Ongoing investigations into the pharmacological properties of this compound are exploring its role as a lead candidate for developing new therapies targeting bacterial infections and inflammatory disorders .

Q & A

Basic: What are the optimal synthetic conditions for preparing N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide, and how can side reactions be minimized?

The synthesis typically involves alkylation of the sulfonamide precursor under controlled conditions. For example, sodium hydride (NaH) in N,N-dimethylformamide (DMF) facilitates nucleophilic substitution, while inert atmospheres prevent oxidation. Critical steps include:

- Slow addition of alkylating agents (e.g., ethyl iodide or benzyl chloride) to avoid exothermic side reactions.

- Temperature control (room temperature to 50°C) to balance reaction rate and selectivity.

- Post-reaction quenching with ice to precipitate the product, followed by crystallization from methanol for purification .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Multi-modal analysis is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally analogous sulfonamides .

Advanced: How can researchers resolve contradictions in reaction outcomes when modifying the sulfonamide’s substituents?

Discrepancies often arise from solvent polarity and steric effects. Methodological approaches include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene may favor sterically hindered substitutions .

- Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify intermediates and optimize reaction time .

- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for competing pathways, guiding reagent selection .

Advanced: What strategies are effective for confirming the stereochemical orientation of the cyclohexyl group in the solid state?

- Single-Crystal X-ray Diffraction : Directly visualizes chair conformations of the cyclohexyl ring and dihedral angles between aromatic planes (e.g., 59.92° tilt observed in analogs) .

- NOESY NMR : Detects through-space interactions between cyclohexyl protons and adjacent substituents in solution .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilizing the crystal lattice .

Basic: What pharmacological activities have been observed in structurally related sulfonamides, and how are these evaluated?

- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) screen for anticancer potential .

- Antimicrobial Screening : Disk diffusion or microdilution methods assess growth inhibition against Gram-positive/negative bacteria .

- Anti-inflammatory Testing : COX-2 inhibition assays (ELISA) quantify suppression of prostaglandin synthesis .

Advanced: How can reaction kinetics and mechanistic pathways be analyzed for sulfonamide derivatization?

- Rate Law Determination : Pseudo-first-order kinetics under excess alkylating agent conditions, monitored via HPLC .

- Isotopic Labeling : ¹⁸O-tracing in hydrolysis studies identifies nucleophilic attack sites .

- Transition State Analysis : Computational tools (e.g., Gaussian) model activation energies for competing SN1/SN2 mechanisms .

Basic: What are the key considerations for designing derivatives with enhanced bioactivity?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the benzene ring to modulate electronic effects .

- Solubility Optimization : Incorporate hydrophilic moieties (e.g., hydroxyethyl) to improve pharmacokinetics .

- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

- Hydrogen Bonding Networks : C–H⋯O bonds (2.5–3.0 Å) enhance thermal stability, as shown in differential scanning calorimetry (DSC) .

- π-π Stacking : Parallel-displaced aromatic rings (3.8–4.2 Å spacing) affect solubility and melting points .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) measures moisture uptake linked to crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.